A Technical Guide to Chlorosulfonylacetyl Chloride (CAS 4025-77-8): Properties, Reactivity, and Applications in Synthetic Chemistry
A Technical Guide to Chlorosulfonylacetyl Chloride (CAS 4025-77-8): Properties, Reactivity, and Applications in Synthetic Chemistry
Abstract
Chlorosulfonylacetyl chloride (CAS 4025-77-8) is a highly reactive, bifunctional organic compound that serves as a versatile building block in advanced synthetic chemistry.[1] Possessing both an acyl chloride and a sulfonyl chloride moiety, it offers dual electrophilic sites for a range of nucleophilic substitution reactions. This guide provides an in-depth analysis of its chemical and physical properties, core reactivity, and key applications, with a particular focus on its utility for researchers in drug discovery and development. We will explore its mechanistic behavior, provide a detailed experimental protocol for a representative transformation, and outline the critical safety and handling procedures required for its use in a laboratory setting.
Chemical Identity and Physicochemical Properties
Chlorosulfonylacetyl chloride is a distinct chemical entity with the molecular formula C₂H₂Cl₂O₃S.[2][3] Its identity is well-defined by its CAS number and various spectroscopic and physical characteristics. The key properties are summarized in the table below, providing essential data for experimental design and safety assessment.
| Property | Value | Source(s) |
| CAS Number | 4025-77-8 | [3][4] |
| Molecular Formula | C₂H₂Cl₂O₃S | [2][3][4] |
| Molecular Weight | 177.01 g/mol | [2][3][4] |
| Appearance | Clear yellow-orange liquid | [4] |
| Boiling Point | 71-72 °C @ 1 mmHg | [4][5][6] |
| Density | 1.669 g/mL at 25 °C | [5][6][7] |
| Refractive Index (n20/D) | 1.493 | [4][5][6] |
| Vapor Pressure | 0.06 mmHg @ 20 °C | [4][5] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |
| SMILES | C(C(=O)Cl)S(=O)(=O)Cl | [8][9] |
| InChI Key | MCFSNYMQISXQTF-UHFFFAOYSA-N | [5] |
Core Reactivity and Mechanistic Considerations
The synthetic utility of Chlorosulfonylacetyl chloride stems from its bifunctional nature, containing two highly reactive electrophilic centers: an acyl chloride and a sulfonyl chloride.
The Bifunctional Electrophile
The carbon of the acyl chloride is a hard electrophile, while the sulfur of the sulfonyl chloride is a slightly softer electrophile. In general, acyl chlorides are significantly more reactive towards nucleophiles than sulfonyl chlorides. This differential reactivity is a cornerstone of its synthetic application, allowing for selective reactions at the acyl chloride position while leaving the sulfonyl chloride group intact for subsequent transformations. This selectivity is crucial for the stepwise construction of complex molecules.
The reaction at the acyl chloride center with nucleophiles such as amines or alcohols proceeds via a classic nucleophilic addition-elimination mechanism.[10][11] The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group.
Extreme Moisture Sensitivity
A critical characteristic of Chlorosulfonylacetyl chloride is its violent reactivity with water.[2][12] Contact with moisture leads to rapid hydrolysis of both the acyl chloride and sulfonyl chloride groups, liberating toxic and corrosive hydrogen chloride gas.[2][13] This property necessitates stringent handling protocols, including the use of an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents and reagents to prevent decomposition and ensure reaction integrity.[12]
Key Synthetic Transformations and Applications
Chlorosulfonylacetyl chloride is a valuable reagent for introducing the ClSO₂CH₂CO- moiety into organic molecules, which is a precursor to a variety of functional groups and heterocyclic systems.
Reactions with Nucleophiles
-
Amine Acylation: The reaction with primary or secondary amines is typically rapid and exothermic, yielding N-substituted 2-(chlorosulfonyl)acetamides.[14][15] Due to the formation of HCl as a byproduct, the reaction requires at least two equivalents of the amine—one to act as the nucleophile and the second to act as a base—or one equivalent of the amine in the presence of a non-nucleophilic tertiary amine base like triethylamine (TEA) or pyridine to scavenge the acid.[11][16]
-
Alcohol Esterification: Alcohols react readily with the acyl chloride function to produce the corresponding esters in a highly exothermic reaction that also liberates HCl.[10][17] Similar to reactions with amines, a base is often employed to neutralize the acid byproduct.
Application in Drug Discovery and Peptide Chemistry
The unique structure of Chlorosulfonylacetyl chloride has been leveraged in specialized applications within pharmaceutical and proteomics research.
-
Heterocycle Synthesis: It has been utilized in the preparation of novel tricyclic benzothiazolo[2,3-c]thiadiazine antagonists for the platelet ADP receptor, demonstrating its role in constructing complex, biologically active scaffolds.[4][5]
-
Peptide Derivatization: In proteomics, it is used for the N-terminal derivatization of peptides.[4][5] This modification aids in the rapid determination of peptide or protein sequences using matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS).[5] The incorporation of the sulfonyl chloride group provides a unique mass tag and can alter the fragmentation patterns favorably. The inclusion of chlorine atoms in drug candidates can also enhance physicochemical properties and improve pharmacological profiles.[18][19]
Representative Experimental Protocol: Synthesis of N-benzyl-2-(chlorosulfonyl)acetamide
This protocol details the acylation of benzylamine as a representative primary amine. The causality behind each step is explained to provide field-proven insight.
Objective: To synthesize N-benzyl-2-(chlorosulfonyl)acetamide via nucleophilic acyl substitution.
Materials:
-
Chlorosulfonylacetyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with benzylamine (1.05 eq) and anhydrous DCM.
-
Rationale: All glassware must be scrupulously dried and the reaction run under an inert atmosphere to prevent the violent hydrolysis of the starting material.[12]
-
-
Addition of Base: Triethylamine (1.1 eq) is added to the solution. The mixture is cooled to 0 °C in an ice-water bath.
-
Slow Addition of Electrophile: Chlorosulfonylacetyl chloride (1.0 eq) is dissolved in a small amount of anhydrous DCM and added to the dropping funnel. This solution is then added dropwise to the stirred amine solution over 20-30 minutes, maintaining the internal temperature at 0-5 °C.
-
Rationale: Slow, dropwise addition prevents a rapid temperature increase and ensures a controlled reaction. A white precipitate of triethylammonium chloride will form.
-
-
Reaction Monitoring: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.
-
Aqueous Workup: The reaction mixture is quenched by the slow addition of water. The organic layer is separated and washed sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Rationale: The aqueous workup removes the triethylammonium salt and any unreacted starting materials or water-soluble byproducts.
-
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification and Characterization: The crude product can be purified by recrystallization or column chromatography on silica gel. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.
Visualization of a Key Reaction Pathway
The following diagram illustrates the fundamental nucleophilic addition-elimination reaction between Chlorosulfonylacetyl chloride and a generic primary amine (R-NH₂).
Caption: Figure 1: Nucleophilic Addition-Elimination Pathway
Safety, Handling, and Storage
Chlorosulfonylacetyl chloride is a hazardous material that requires strict safety protocols.[2] Its use should be confined to individuals trained in handling reactive and corrosive chemicals.
Hazard Summary
-
Corrosive: Causes severe skin burns and eye damage.[2][12] Classified as Skin Corrosion/Irritation Category 1B and Serious Eye Damage Category 1.[2]
-
Toxic: Harmful if inhaled, swallowed, or in contact with skin.[12]
-
Respiratory Irritant: May cause respiratory system irritation.[2][12]
-
Water Reactive: Reacts violently with water to liberate toxic hydrogen chloride gas.[2][12]
-
Lachrymator: The substance and its hydrolysis product (HCl) are lachrymatory, causing irritation and tearing of the eyes.[2]
Recommended Handling Procedures
-
Engineering Controls: Always handle in a well-ventilated chemical fume hood.[2] Ensure that a safety shower and eyewash station are immediately accessible.[2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical safety goggles along with a full-face shield.[2] If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for acid gases.[2]
Storage and Disposal
-
Storage: Store locked up in a dedicated corrosives cabinet.[2] The container must be kept tightly closed under an inert atmosphere (e.g., nitrogen).[12] Store in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, alcohols, and amines.[2]
-
Disposal: Dispose of waste contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not dispose of down the drain.
Conclusion
Chlorosulfonylacetyl chloride is a powerful and versatile bifunctional reagent with significant applications in organic synthesis, particularly for the construction of complex molecules relevant to the pharmaceutical industry. Its differential reactivity allows for selective transformations, while its inherent hazards demand rigorous and careful handling. For the informed researcher, this compound provides an efficient pathway to a wide range of amides, esters, and heterocyclic systems, solidifying its role as a valuable tool in the modern synthetic chemist's arsenal.
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